Phenelfamycin F

Description

BenchChem offers high-quality Phenelfamycin F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenelfamycin F including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

114451-30-8 |

|---|---|

Molecular Formula |

C11H10O |

Synonyms |

phenelfamycin F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Phenelfamycin F: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phenelfamycin F, a member of the elfamycin class of antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. It offers not just a recitation of methods, but a deeper insight into the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach.

Introduction to Phenelfamycin F and the Elfamycin Class

Phenelfamycin F belongs to the elfamycin family of antibiotics, a group of natural products known for their potent activity against various bacteria.[1] The phenelfamycins, including congeners A-F and unphenelfamycin, were first discovered and isolated from submerged fermentation of two soil isolates of Streptomyces violaceoniger, designated AB 999F-80 and AB 1047T-33.[2][3] These compounds were initially selected for their significant activity against anaerobic bacteria, with a particular emphasis on Clostridioides difficile, a major cause of antibiotic-associated colitis.[1][4]

The elfamycin class of antibiotics exerts its antimicrobial effect by targeting a crucial process in bacterial protein synthesis: the function of elongation factor Tu (EF-Tu).[5] EF-Tu is a GTP-binding protein that plays a vital role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the factor in an inactive conformation, thereby halting protein synthesis and leading to bacterial cell death. This unique mode of action makes the elfamycins an attractive class of compounds for further investigation, especially in an era of growing antibiotic resistance.

Fermentation of Streptomyces violaceoniger for Phenelfamycin Production

The production of Phenelfamycin F is achieved through the submerged fermentation of Streptomyces violaceoniger. The optimization of fermentation parameters is critical for maximizing the yield of the desired secondary metabolite. While the original discovery literature provides a foundational understanding, this guide synthesizes best practices for Streptomyces fermentation to guide researchers in developing a robust production process.

Culture Maintenance and Inoculum Development

Maintaining a healthy and genetically stable culture of Streptomyces violaceoniger is the cornerstone of reproducible fermentations.

-

Strain Preservation: Long-term storage of S. violaceoniger strains AB 999F-80 or AB 1047T-33 is best achieved by cryopreservation of spore suspensions or mycelial fragments in a glycerol-based cryoprotectant at -80°C or in liquid nitrogen.

-

Working Cultures: For routine use, the strain can be maintained on agar slants of a suitable medium, such as ISP Medium 2 or a specific production medium solidified with agar. Regular subculturing is necessary to maintain viability, but excessive subculturing should be avoided to minimize the risk of strain degeneration.

-

Inoculum Development: A multi-stage inoculum development process is recommended to ensure a vigorous and sufficient biomass for inoculating the production fermenter. This typically involves transferring a loopful of spores or mycelia from an agar plate to a baffled flask containing a seed medium. After incubation on a rotary shaker, this seed culture is then used to inoculate a larger volume of the same medium, which in turn is used to inoculate the production fermenter.

Production Fermentation

The composition of the fermentation medium and the control of physical parameters are key to steering the metabolism of S. violaceoniger towards the production of phenelfamycins.

Table 1: Representative Fermentation Medium Composition for Phenelfamycin Production

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-50 | Primary carbon source for growth and energy |

| Soluble Starch | 10-20 | Complex carbohydrate for sustained carbon release |

| Soybean Meal | 10-20 | Organic nitrogen source, provides amino acids and peptides |

| Corn Steep Liquor | 5-15 | Rich source of nitrogen, vitamins, and growth factors |

| Yeast Extract | 2-5 | Provides B-vitamins, amino acids, and other growth factors |

| CaCO₃ | 2-5 | pH buffering agent to counteract acidification during fermentation |

| K₂HPO₄ | 0.5-1.0 | Source of phosphorus and buffering agent |

| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium, a cofactor for many enzymes |

| Trace Element Solution | 1 mL/L | Provides essential micronutrients |

Experimental Protocol: Production Fermentation of Streptomyces violaceoniger

-

Medium Preparation: Prepare the production medium according to the formulation in Table 1. Sterilize the medium by autoclaving. Heat-labile components, such as certain vitamins, should be filter-sterilized and added aseptically after the medium has cooled.

-

Inoculation: Inoculate the sterile production medium with a 5-10% (v/v) vegetative seed culture of S. violaceoniger.

-

Fermentation Conditions: Maintain the following conditions during fermentation:

-

Temperature: 28-30°C

-

pH: Maintain the pH between 6.8 and 7.2. This can be achieved through the initial inclusion of CaCO₃ and may require periodic adjustment with sterile acid or base.

-

Aeration: Provide adequate aeration by using baffled flasks and a high agitation rate (e.g., 200-250 rpm) on a rotary shaker for shake flask cultures. In a fermenter, sparge with sterile air at a rate of 0.5-1.5 volumes of air per volume of medium per minute (vvm).

-

Agitation: In a fermenter, maintain an agitation speed that ensures good mixing and oxygen transfer without causing excessive shear stress on the mycelia.

-

-

Monitoring: Monitor the fermentation progress by periodically measuring pH, biomass (e.g., dry cell weight), and Phenelfamycin F production. The production of phenelfamycins typically begins in the late logarithmic or early stationary phase of growth.

-

Harvest: The fermentation is typically harvested after 5-7 days, or once the production of Phenelfamycin F has reached its maximum and begins to decline.

Isolation and Purification of Phenelfamycin F

The isolation and purification of Phenelfamycin F from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites, medium components, and cellular debris. The original method described by Hochlowski et al. (1988) provides a robust framework for this process.[6]

}

Diagram 1: Overall workflow for the isolation and purification of Phenelfamycin F.Extraction

The first step involves separating the phenelfamycins from the fermentation broth and mycelia.

Experimental Protocol: Extraction of Phenelfamycins

-

Separation of Broth and Mycelia: Separate the fermentation broth from the mycelial biomass by centrifugation or filtration.

-

Broth Extraction: Extract the clarified fermentation broth three times with an equal volume of ethyl acetate. The slightly nonpolar nature of ethyl acetate allows for the selective extraction of the phenelfamycins from the aqueous broth.

-

Mycelial Extraction: Extract the mycelial cake three times with an equal volume of acetone. Acetone is a polar aprotic solvent that can penetrate the cell walls and membranes to extract intracellular metabolites.

-

Combine and Concentrate: Combine the ethyl acetate and acetone extracts and evaporate the solvents under reduced pressure to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to progressively purify Phenelfamycin F from the crude extract.

Experimental Protocol: Chromatographic Purification of Phenelfamycin F

-

Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions to remove highly polar and nonpolar impurities. A common sequence is a partition between hexane and methanol/water, followed by a partition of the methanol/water phase against chloroform. The phenelfamycins will preferentially partition into the more polar phases in the initial step and into the chloroform in the subsequent step.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography step, using a lipophilic gel, is effective for separating compounds based on their molecular size and polarity.

-

Column: Sephadex LH-20.

-

Solvent: A suitable solvent system is a mixture of chlorinated hydrocarbons and alcohols, such as chloroform/methanol.

-

Rationale: This step removes larger and smaller molecular weight impurities.

-

-

C18 Reverse-Phase Chromatography: This is a powerful technique for separating closely related compounds based on their hydrophobicity.

-

Stationary Phase: C18-bonded silica gel.

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. A buffer, such as ammonium acetate, may be added to improve peak shape.

-

Rationale: The different phenelfamycin congeners will elute at slightly different retention times, allowing for their separation.

-

-

Diol Partition Chromatography: This normal-phase chromatography technique utilizes a diol-functionalized silica gel.

-

Stationary Phase: Diol-bonded silica.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

Rationale: This provides an orthogonal separation mechanism to reverse-phase chromatography, further resolving impurities.

-

-

Liquid-Liquid Countercurrent Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample.[4]

-

Solvent System: A biphasic solvent system is selected where the target compound has a suitable partition coefficient (K). The selection of the solvent system is critical and often requires empirical determination.

-

Operation: The crude or partially purified sample is dissolved in a mixture of the two phases and introduced into the CCC instrument. One phase is held stationary while the other is pumped through, effecting the separation.

-

Rationale: CCC is particularly useful for the final purification of labile natural products and for separating compounds with very similar chromatographic behavior.

-

Structural Elucidation and Characterization

The definitive identification of Phenelfamycin F relies on a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different structural motifs within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of organic molecules.

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of the hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

While specific, publicly available, fully assigned ¹H and ¹³C NMR data for Phenelfamycin F is limited in readily accessible databases, the original discovery paper by Hochlowski et al. (1988) details the use of these techniques for the structural elucidation of the entire phenelfamycin complex.[6] Researchers undertaking the isolation of this compound should perform a full suite of 1D and 2D NMR experiments and compare their data with the published information for the phenelfamycin class of compounds.

Biosynthesis of Phenelfamycin F

The biosynthesis of elfamycins, including the phenelfamycins, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC).[7] Understanding this BGC is not only of fundamental scientific interest but also opens up possibilities for genetic engineering to improve yields or generate novel analogs.

}

Diagram 2: A generalized biosynthetic pathway for elfamycin-type antibiotics.The core scaffold of phenelfamycins is likely assembled by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery. The PKS modules are responsible for the iterative condensation of small carboxylic acid units (e.g., acetyl-CoA, propionyl-CoA) to form the polyketide backbone. The NRPS modules incorporate amino acid building blocks. Subsequent to the assembly of the core structure, a series of "tailoring" enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, modify the initial scaffold to produce the final, bioactive Phenelfamycin F.

The identification of the phenelfamycin BGC in S. violaceoniger can be achieved through genome mining approaches. By sequencing the genome of the producing strain, bioinformatic tools can be used to identify gene clusters that encode PKS and NRPS enzymes, which are characteristic of secondary metabolite biosynthesis. Further comparative genomic analysis with known elfamycin BGCs can help to pinpoint the specific cluster responsible for phenelfamycin production.

Conclusion and Future Perspectives

Phenelfamycin F and its congeners represent a promising class of antibiotics with a unique mode of action. This technical guide provides a comprehensive framework for their production, isolation, and characterization. The detailed protocols and the scientific rationale behind them are intended to empower researchers to confidently engage with this fascinating family of natural products.

Future research in this area could focus on several key aspects:

-

Fermentation Optimization: A systematic optimization of the fermentation medium and process parameters using statistical methods, such as response surface methodology, could lead to significant improvements in Phenelfamycin F titers.

-

Biosynthetic Engineering: The identification and manipulation of the phenelfamycin biosynthetic gene cluster could enable the production of novel analogs with improved pharmacological properties, such as enhanced potency, broader spectrum of activity, or better pharmacokinetic profiles.

-

Total Synthesis: The development of a total synthesis route for Phenelfamycin F would not only confirm its structure but also provide access to a wider range of analogs for structure-activity relationship studies.

The continued exploration of the phenelfamycins and other elfamycin-type antibiotics holds great promise for the discovery of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

-

Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-1315. [Link]

-

Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-1299. [Link]

-

Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. [Link]

- Cundliffe, E. (1992). Self-protection mechanisms in antibiotic producers. In Secondary Metabolites: Their Function and Evolution (pp. 199-213).

-

Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-15. [Link]

-

Brötz, E., et al. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. The Journal of Antibiotics, 64(3), 257-66. [Link]

- Wenzel, S. C., & Müller, R. (2009). The impact of genomics on the discovery of novel natural products. Current Opinion in Biotechnology, 20(6), 704-711.

- Ito, T., & Marchessault, R. H. (2002). Countercurrent chromatography.

- Claridge, C. A. (1983). Fermentation. In Biotechnology (Vol. 4, pp. 61-103). VCH.

- Williams, D. H., & Stone, M. J. (1995). Structure elucidation of natural products.

- Kudo, F., & Eguchi, T. (2014). Biosynthesis of aminoglycoside antibiotics: an updated review. The Journal of Antibiotics, 67(11), 741-748.

- Parmeggiani, A., & Nissen, P. (2006). Elongation factor Tu-targeted antibiotics. Current Opinion in Structural Biology, 16(6), 734-741.

-

Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-1299. [Link]

- Waksman, S. A. (1953).

- Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology, 8(2), 208-215.

Sources

- 1. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy [pubs.usgs.gov]

- 3. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Phenelfamycin F on Elongation Factor Tu (EF-Tu)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenelfamycin F, a member of the elfamycin family of antibiotics, represents a compelling class of natural products that inhibit bacterial protein synthesis by targeting the essential elongation factor Tu (EF-Tu). This guide provides a comprehensive technical overview of the molecular mechanism by which Phenelfamycin F exerts its antibacterial activity. Drawing parallels with the well-characterized elfamycin, kirromycin, we delve into the structural and functional consequences of Phenelfamycin F binding to EF-Tu. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and drug development, offering not only a detailed mechanistic understanding but also actionable experimental protocols to further investigate this and other EF-Tu-targeting antibiotics.

Introduction: The Critical Role of EF-Tu in Bacterial Protein Synthesis and as an Antibiotic Target

Bacterial protein synthesis is a fundamental process for cell viability and a well-established target for numerous clinically important antibiotics. Elongation factor Tu (EF-Tu), a highly conserved and abundant GTPase, plays a pivotal role in the elongation phase of translation. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The fidelity of this process is crucial for the accurate synthesis of proteins.

The bacterial EF-Tu is an attractive target for antibiotic development due to its essential nature and the presence of structural differences compared to its eukaryotic counterpart, offering a window for selective toxicity. The elfamycin family of antibiotics, which includes the phenelfamycins, are natural product inhibitors of EF-Tu. Phenelfamycin F, first described in 1988, is a member of this family with a structure closely related to kirromycin.[1]

The Molecular Mechanism of Action: A Tale of Two Conformations

The currently accepted mechanism of action for Phenelfamycin F is inferred from its structural similarity to kirromycin and the broader class of elfamycins that share a similar mode of action.[1][2] This mechanism centers on the disruption of the normal conformational cycling of EF-Tu, effectively locking it in an "on" state on the ribosome.

The Canonical EF-Tu GTPase Cycle

To understand the inhibitory action of Phenelfamycin F, it is essential to first grasp the normal GTPase cycle of EF-Tu:

-

GTP Binding and Activation: EF-Tu binds to GTP, which induces a conformational change that allows it to form a high-affinity ternary complex with an aa-tRNA.

-

Delivery to the Ribosome: The EF-Tu•GTP•aa-tRNA complex is delivered to the A-site of the ribosome.

-

Codon Recognition and GTP Hydrolysis: Upon correct codon-anticodon recognition, the ribosome stimulates the GTPase activity of EF-Tu.

-

Conformational Change and Dissociation: GTP hydrolysis to GDP triggers a major conformational change in EF-Tu, leading to a dramatic decrease in its affinity for both the aa-tRNA and the ribosome. EF-Tu•GDP is then released from the ribosome.

-

Recycling by EF-Ts: The elongation factor Ts (EF-Ts) facilitates the exchange of GDP for GTP, regenerating the active EF-Tu•GTP for the next round of elongation.

Phenelfamycin F: The Molecular Wrench in the Machinery

Phenelfamycin F, like kirromycin, is believed to bind to a pocket on EF-Tu that is distinct from the GTP/GDP and aa-tRNA binding sites. The binding of Phenelfamycin F induces and stabilizes a conformation of EF-Tu that mimics the GTP-bound state, even when GDP is bound.[1] This has two critical consequences:

-

Persistent Ribosomal Binding: The Phenelfamycin F-bound EF-Tu•GDP complex remains locked on the ribosome after GTP hydrolysis. This is because the antibiotic prevents the conformational change that is necessary for the dissociation of EF-Tu from the ribosome.

-

Stalling of Translation: The persistent binding of the EF-Tu-Phenelfamycin F complex at the A-site physically blocks the entry of the next aa-tRNA, thereby halting protein synthesis elongation.

This mechanism effectively sequesters the ribosome in a stalled state, leading to the cessation of protein production and ultimately bacterial cell death.

Structural Insights: Visualizing the Interaction

While a crystal structure of Phenelfamycin F in complex with EF-Tu is not yet publicly available, the extensive structural work on other elfamycins, such as aurodox (structurally similar to kirromycin), provides a robust model for understanding the interaction.

The binding site for kirromycin-like antibiotics is located in a cleft between domain I and domain III of EF-Tu. The binding of the antibiotic induces a significant conformational change, causing domain I to rotate relative to domains II and III, adopting a conformation that is remarkably similar to the GTP-bound state.

Diagram: Proposed Mechanism of Action of Phenelfamycin F on EF-Tu

Caption: Proposed mechanism of Phenelfamycin F action on EF-Tu.

Experimental Validation: A Guide for the Bench Scientist

Validating the target engagement and elucidating the precise mechanism of action of a novel EF-Tu inhibitor like Phenelfamycin F requires a multi-faceted experimental approach. The following protocols provide a roadmap for researchers in this field.

In Vitro Translation Assay

This is a fundamental assay to confirm that Phenelfamycin F inhibits protein synthesis. A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or GFP) in the presence of varying concentrations of the antibiotic.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding a reporter protein.

-

Inhibitor Addition: Add Phenelfamycin F at a range of concentrations to the reaction mixtures. Include a no-antibiotic control and a known EF-Tu inhibitor (e.g., kirromycin) as a positive control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Detection: Quantify the amount of reporter protein produced using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of Phenelfamycin F to determine the IC50 value.

Table 1: Representative In Vitro Translation Inhibition Data

| Compound | Target | IC50 (µM) |

| Phenelfamycin F | EF-Tu | To be determined |

| Kirromycin | EF-Tu | ~0.1 |

| Kanamycin | 30S Ribosome | ~1.0 |

Note: IC50 values are dependent on the specific assay conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand (Phenelfamycin F) to its target protein (EF-Tu) stabilizes the protein against thermal denaturation.

Protocol:

-

Cell Treatment: Treat intact bacterial cells with Phenelfamycin F or a vehicle control.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble EF-Tu in each sample by Western blotting using an anti-EF-Tu antibody.

-

Data Analysis: Plot the amount of soluble EF-Tu as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Phenelfamycin F indicates target engagement.[3]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: A simplified workflow for the Cellular Thermal Shift Assay.[3]

Biophysical Characterization of the Phenelfamycin F-EF-Tu Interaction

To obtain quantitative data on the binding affinity and kinetics, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are indispensable.

Surface Plasmon Resonance (SPR):

SPR measures the real-time binding of an analyte (Phenelfamycin F) to a ligand (EF-Tu) immobilized on a sensor chip. This technique can provide association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Protocol Outline:

-

Immobilization: Covalently immobilize purified EF-Tu onto an SPR sensor chip.

-

Binding Analysis: Inject a series of concentrations of Phenelfamycin F over the sensor surface and monitor the change in the SPR signal in real-time.

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound Phenelfamycin F.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

-

Sample Preparation: Prepare solutions of purified EF-Tu in the sample cell and Phenelfamycin F in the titration syringe.

-

Titration: Inject small aliquots of the Phenelfamycin F solution into the EF-Tu solution while monitoring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the thermodynamic parameters.

Table 2: Expected Biophysical Data for Phenelfamycin F-EF-Tu Interaction

| Parameter | Technique | Expected Value | Significance |

| Kd (Dissociation Constant) | SPR, ITC | Low nM to µM | Measures binding affinity. A lower Kd indicates a stronger interaction. |

| ka (Association Rate) | SPR | 10^4 - 10^6 M⁻¹s⁻¹ | Rate at which the complex forms. |

| kd (Dissociation Rate) | SPR | 10⁻² - 10⁻⁴ s⁻¹ | Rate at which the complex dissociates. A slow off-rate is often desirable for antibiotics. |

| ΔH (Enthalpy Change) | ITC | To be determined | Provides insight into the types of bonding forces involved. |

| ΔS (Entropy Change) | ITC | To be determined | Reflects changes in the ordering of the system upon binding. |

Resistance Mechanisms

Resistance to elfamycin antibiotics typically arises from mutations in the tuf gene, which encodes EF-Tu. These mutations often occur in or near the antibiotic binding site, reducing the affinity of the antibiotic for its target. The identification of a kirromycin-resistant EF-Tu in a phenelfamycin B producer suggests a similar resistance mechanism for Phenelfamycin F.

Experimental Approach to Identify Resistance Mutations:

-

Selection of Resistant Mutants: Spontaneously resistant mutants can be selected by plating a large population of a susceptible bacterial strain on agar containing inhibitory concentrations of Phenelfamycin F.

-

Whole-Genome Sequencing: The genomes of the resistant mutants can be sequenced and compared to the wild-type genome to identify mutations in the tuf gene(s).

-

Site-Directed Mutagenesis and Validation: The identified mutations can be introduced into a wild-type tuf gene by site-directed mutagenesis. The mutated gene can then be expressed in a susceptible host to confirm that it confers resistance.

Conclusion and Future Directions

Phenelfamycin F represents a promising scaffold for the development of novel antibiotics targeting the essential bacterial protein EF-Tu. Its mechanism of action, by analogy to kirromycin, involves the stabilization of a non-productive conformation of EF-Tu on the ribosome, leading to the inhibition of protein synthesis. While the precise molecular details of the Phenelfamycin F-EF-Tu interaction await high-resolution structural elucidation, the experimental approaches outlined in this guide provide a clear path for a comprehensive characterization.

Future research should focus on:

-

Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of the Phenelfamycin F-EF-Tu complex to visualize the specific molecular interactions.

-

Quantitative Biology: Determining the precise binding kinetics and thermodynamics of the interaction using biophysical techniques.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Phenelfamycin F to identify key structural features required for activity and to optimize its pharmacological properties.

-

Resistance Studies: A thorough characterization of resistance mechanisms will be crucial for predicting and overcoming potential clinical resistance.

By leveraging these approaches, the scientific community can unlock the full potential of Phenelfamycin F and other elfamycins in the ongoing battle against antibiotic resistance.

References

-

Prezioso, S. M., & Brown, N. E. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. Molecular microbiology, 106(1), 22–34. Available at: [Link]

-

Parmeggiani, A., & Nissen, P. (2006). Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action. FEBS letters, 580(19), 4576–4581. Available at: [Link]

-

Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., Buko, A. M., Chen, R. H., & McAlpine, J. B. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of antibiotics, 41(10), 1300–1315. Available at: [Link]

-

Brötz, E., Kulik, A., Vikineswary, S., Lim, C. T., Tan, G. Y. A., Zinecker, H., Imhoff, J. F., Paululat, T., & Fiedler, H. P. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. The Journal of antibiotics, 64(3), 257–266. Available at: [Link]

-

Soohoo, A. M., Aguilar, R. A., Cho, H., Privalsky, T. M., Liu, L., Nguyen, K. P., Walsh, C. T., & Khosla, C. (2024). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. Biochemistry, 63(24), 3336–3347. Available at: [Link]

Sources

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Phenelfamycin F in Streptomyces violaceoniger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin F, a member of the elfamycin family of antibiotics, exhibits potent activity against various bacteria, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug developers. Produced by the soil-dwelling bacterium Streptomyces violaceoniger, this complex polyketide represents a fascinating example of modular enzymatic synthesis. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Phenelfamycin F, drawing upon comparative analysis with homologous elfamycin gene clusters. We will delve into the genetic architecture, the enzymatic machinery of its polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) components, and the key tailoring reactions that culminate in the final intricate structure. Furthermore, this guide presents established experimental protocols for the genetic manipulation of Streptomyces, offering a practical framework for the elucidation and engineering of this promising antibiotic's biosynthesis.

Introduction: The Elfamycins - A Class of Potent Biosynthetic Marvels

The elfamycins are a class of natural products characterized by their inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis.[1] This mode of action makes them attractive candidates for antibiotic development. Phenelfamycins A-F, isolated from Streptomyces violaceoniger, are part of this family and display activity against various pathogens.[1] Understanding the biosynthesis of these complex molecules is paramount for several reasons. Firstly, it provides insights into the intricate enzymatic logic that governs the assembly of complex natural products. Secondly, it opens avenues for biosynthetic engineering to generate novel analogs with improved pharmacological properties.

While the complete biosynthetic gene cluster (BGC) for Phenelfamycin F has not been explicitly detailed in published literature, extensive research on related elfamycins, such as kirromycin and factumycin, allows for the construction of a robust predictive model for its formation.[2][3] This guide will proceed with this predictive framework, grounded in the established principles of polyketide and non-ribosomal peptide biosynthesis.

The Architectural Blueprint: The Phenelfamycin F Biosynthetic Gene Cluster

Biosynthetic gene clusters (BGCs) for natural products in Streptomyces are typically contiguous stretches of genes encoding all the necessary enzymatic machinery for the synthesis, regulation, and transport of a specific metabolite.[4] Based on the structure of Phenelfamycin F and analysis of homologous elfamycin BGCs, the phenelfamycin cluster is predicted to be a large, multi-gene locus encoding a hybrid PKS-NRPS system, along with genes for tailoring enzymes, regulation, and self-resistance.

A hypothetical organization of the Phenelfamycin F BGC is presented below, with gene functions inferred from homologs in other elfamycin pathways.

| Putative Gene | Predicted Function | Homology Basis |

| pelfPKS1-5 | Type I Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone. Each module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains at a minimum. | Kirromycin, Factumycin |

| pelfNRPS1 | Non-Ribosomal Peptide Synthetase (NRPS) module for the incorporation of an amino acid precursor. Contains adenylation (A), thiolation (T), and condensation (C) domains. | Kirromycin |

| pelfTE | Thioesterase for the release of the completed polyketide-peptide chain from the PKS-NRPS assembly line. | Common in PKS/NRPS |

| pelfOxy | Cytochrome P450 monooxygenases involved in hydroxylation reactions on the polyketide backbone. | General PKS tailoring |

| pelfMT | Methyltransferases responsible for the addition of methyl groups at specific positions. | General PKS tailoring |

| pelfDH | Dehydratases that introduce double bonds into the polyketide chain. | General PKS tailoring |

| pelfKR | Ketoreductases that reduce keto groups to hydroxyl groups. | General PKS tailoring |

| pelfReg | Regulatory proteins (e.g., SARP, LAL-family) that control the expression of the biosynthetic genes. | Streptomyces BGCs |

| pelfTrans | ABC transporter or MFS transporter involved in the export of Phenelfamycin F, conferring self-resistance to the producing organism. | Factumycin |

The Molecular Assembly Line: A Step-by-Step Biosynthesis

The biosynthesis of Phenelfamycin F is a highly orchestrated process occurring on the mega-enzyme complexes of PKS and NRPS modules.[5][6][7] Each module is responsible for the addition and modification of a specific building block in an assembly-line fashion.

Initiation and Elongation: Building the Polyketide Core

The synthesis is initiated by a loading module that primes the PKS with a starter unit, likely derived from a small carboxylic acid like propionyl-CoA. Subsequently, a series of PKS modules catalyze the iterative addition of extender units, typically malonyl-CoA or methylmalonyl-CoA. The choice of extender unit and the degree of reduction at each step are dictated by the specific enzymatic domains within each module (Ketoreductase - KR, Dehydratase - DH, and Enoylreductase - ER).

Hybrid Assembly: The PKS-NRPS Interface

A key feature of the phenelfamycin pathway is the integration of an NRPS module.[8] This module is responsible for incorporating an amino acid-derived unit into the growing chain, contributing to the structural diversity of the final molecule. The NRPS module activates a specific amino acid via its adenylation (A) domain and tethers it to the thiolation (T) domain before condensation with the polyketide intermediate.

Tailoring and Release: The Final Touches

Following the assembly-line synthesis, the linear polyketide-peptide chain undergoes a series of post-PKS modifications. These tailoring reactions are catalyzed by discrete enzymes encoded within the BGC and are crucial for the bioactivity of Phenelfamycin F. These modifications likely include:

-

Oxidations: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions.

-

Methylations: S-adenosyl methionine (SAM)-dependent methyltransferases add methyl groups.

-

Cyclizations: Intramolecular reactions, possibly spontaneous or enzyme-catalyzed, form the characteristic ring structures of the elfamycin core.

Finally, a thioesterase (TE) domain cleaves the mature molecule from the enzymatic assembly line, releasing the final Phenelfamycin F product.

Visualizing the Pathway and Workflow

To better illustrate the proposed biosynthetic pathway and a key experimental workflow, the following diagrams are provided.

Sources

- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene clusters and other cryptic clues to new antibiotics [jic.ac.uk]

- 5. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyketide Synthase and Nonribosomal Peptide Synthetase Gene Clusters in Type Strains of the Genus Phytohabitans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

biological activity of Phenelfamycin F against anaerobic bacteria

Technical Guide: Biological Activity of Phenelfamycin F (Ganefromycin ) Against Anaerobic Bacteria

Executive Summary

Phenelfamycin F (synonymous with Ganefromycin

Chemical & Biological Identity

Phenelfamycin F is a complex glycosylated polyketide. It is a member of the phenelfamycin complex (A, B, C, E, F, and unphenelfamycin) and is structurally isomeric with Phenelfamycin E (Ganefromycin

| Feature | Specification |

| Primary Name | Phenelfamycin F |

| Synonym | Ganefromycin |

| Chemical Class | Elfamycin (Kirromycin-type) |

| Producing Organism | Streptomyces violaceoniger (strains AB 999F-80, AB 1047T-33); Streptomyces lydicus |

| Structural Key | Contains a trisaccharide moiety; isomeric with Phenelfamycin E. |

| Primary Target | Elongation Factor Tu (EF-Tu) |

Mechanism of Action: EF-Tu Stalling

Phenelfamycin F functions as a dominant inhibitor of translation. Its mechanism is distinct from aminoglycosides or tetracyclines. It targets EF-Tu , the G-protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The "Locked" Conformation

Under normal physiological conditions, EF-Tu hydrolyzes GTP to GDP upon correct codon-anticodon matching, undergoes a conformational change, and dissociates from the ribosome. Phenelfamycin F binds to the EF-Tu:GDP complex and prevents this dissociation.

-

Binding: The antibiotic binds to the interface of domains 1 and 3 of EF-Tu.

-

Stalling: It stabilizes the EF-Tu:GDP complex in a "GTP-like" conformation.

-

Inhibition: EF-Tu remains locked onto the ribosome, physically blocking the A-site and preventing the formation of the peptide bond or the subsequent translocation step.

Pathway Visualization

The following diagram illustrates the interruption of the elongation cycle by Phenelfamycin F.

Caption: Phenelfamycin F prevents EF-Tu dissociation, locking the complex on the ribosome and halting translation.

Antimicrobial Spectrum & Potency

Phenelfamycin F was specifically selected during discovery screens for its potency against anaerobic bacteria. It is cited as one of the most potent members of the complex against Clostridioides difficile.

Comparative Activity Profile

While specific MIC values for "F" are often aggregated in older literature, its relative potency is established against key pathogens.

| Organism | Gram Status | Phenelfamycin F Activity | Clinical Relevance |

| Clostridioides difficile | Positive (Anaerobe) | High Potency (Primary Target) | Leading cause of antibiotic-associated colitis. |

| Propionibacterium acnes | Positive (Anaerobe) | Active | Associated with acne vulgaris and implant infections. |

| Neisseria gonorrhoeae | Negative (Aerobe) | Active | Phenelfamycin B (congener) shows MIC ~1 µg/mL; F shares class activity. |

| Streptococcus spp. | Positive (Aerobe) | Moderate/Active | General Gram-positive activity. |

| Bacteroides fragilis | Negative (Anaerobe) | Variable/Low | Typically less active against Gram-negative anaerobes compared to Gram-positives. |

Key Insight: The potency of Phenelfamycin F against C. difficile is comparable to or exceeds that of other elfamycins, making it a valuable candidate for narrow-spectrum therapy that spares Gram-negative gut commensals (e.g., E. coli, Bacteroides).

Experimental Protocols

Protocol A: Isolation from Streptomyces violaceoniger

This workflow ensures the recovery of the specific "F" congener from the complex.

-

Fermentation:

-

Inoculate S. violaceoniger spores into Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours (Seed Culture).

-

Transfer 5% (v/v) seed to Production Media (Glucose-Soybean Meal-CaCO3). Ferment for 96 hours at 28°C.

-

-

Extraction (Dual Phase):

-

Broth: Centrifuge to separate mycelia. Extract supernatant with Ethyl Acetate (1:1 v/v).

-

Mycelia: Extract biomass with Acetone. Evaporate acetone and combine aqueous residue with the broth extract.

-

-

Purification (The "F" Separation):

-

Step 1: Solvent partition (Ethyl Acetate). Concentrate to dryness.[1]

-

Step 2: Sephadex LH-20 Chromatography (Methanol mobile phase) to remove high MW impurities.

-

Step 3: C18 Reverse-Phase HPLC.

-

Gradient: 40% -> 80% Acetonitrile in water (buffered with 0.1% Formic Acid).

-

Detection: UV at 254 nm. Phenelfamycin F typically elutes later than A/B due to the glycosylation pattern. Verify fractions via Mass Spectrometry (look for Ganefromycin

mass).

-

-

Protocol B: Anaerobic MIC Determination (C. difficile)

To validate biological activity, use the Agar Dilution method, which is the gold standard for anaerobes.

-

Media Preparation: Use Brucella Agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).[2]

-

Antibiotic Dilution: Prepare serial 2-fold dilutions of Phenelfamycin F (range: 0.016 – 64 µg/mL). Add to molten agar and pour plates.

-

Inoculum: Suspend fresh C. difficile colonies (24h growth) in pre-reduced Brucella broth to match 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

-

Inoculation: Spot 1-2 µL of inoculum onto the agar surface using a replicator.

-

Incubation: Incubate in an anaerobic chamber (80% N2, 10% CO2, 10% H2) at 37°C for 48 hours.

-

Readout: The MIC is the lowest concentration inhibiting visible growth.[3]

-

Control: Include Metronidazole (expected MIC 0.25–2 µg/mL) and Vancomycin (expected MIC 0.5–2 µg/mL) as internal standards.

-

References

-

Jackson, M., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation." The Journal of Antibiotics, 41(10), 1293-1299. Link

-

Hochlowski, J. E., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300-1315. Link

-

Swanson, R. N., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model." The Journal of Antibiotics, 42(1), 94-101. Link

-

Brötz, E., et al. (2011). "Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus." The Journal of Antibiotics, 64(3), 257-266. Link

-

Parmeggiani, A., & Nissen, P. (2006). "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters, 580(19), 4576-4581. Link

Sources

- 1. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 2. Toxin gene profiles and antimicrobial resistance of Clostridioides difficile infection: a single tertiary care center study in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of Phenelfamycin F: A Multi-Modal Spectroscopic Approach

Topic: Structural Elucidation of Phenelfamycin F (Ganefromycin

Executive Summary & Compound Profile

Phenelfamycin F (also known as Ganefromycin

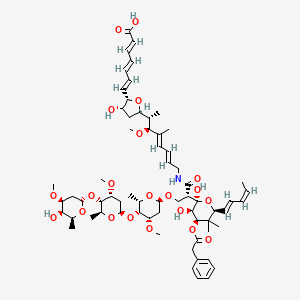

Structurally, Phenelfamycin F is characterized by a high-molecular-weight glycosylated polyketide architecture.[1][2][3] Its elucidation represents a significant analytical challenge due to the presence of a conjugated polyene system, a substituted tetrahydrofuran (THF) core, and a complex oligosaccharide chain.[1][2]

Target Structure Characteristics:

-

Key Moieties: Goldinamine-like acyclic amide, central THF ring, conjugated hepta-di/triene system, and a specific trisaccharide moiety.[1][2]

-

Molecular Weight: ~1100–1200 Da range (congener dependent).[1][2][3]

-

Primary Challenge: Establishing the connectivity of the glycosidic linkages and the geometry of the extensive polyene backbone.[2]

Isolation and Purity Verification

Before structural elucidation, the compound must be purified to homogeneity (>95%) to prevent signal overlap in 2D NMR spectra.[1][2]

Protocol: Isolation from Fermentation Broth

-

Extraction: Mycelial cake is extracted with acetone; supernatant is concentrated.[2] Whole broth is extracted with ethyl acetate.[2]

-

Partitioning: Crude extract is partitioned between hexane and methanol/water to remove lipids.[2]

-

Chromatography:

Mass Spectrometry: Formula & Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the first pillar of identification, providing the elemental composition and degree of unsaturation.[1][2]

Accurate Mass Determination (HR-ESI-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[1][2][3][7]

-

Observation: Phenelfamycins typically ionize well as

and -

Target Formula Analysis:

MS/MS Fragmentation Topology

Tandem MS (

-

Glycan Fragmentation: Neutral loss of sugar moieties (e.g., loss of 144 Da for dideoxy sugars).[1][2] Sequential losses reveal the trisaccharide sequence.[2]

-

Aglycone Core: The remaining ion after deglycosylation represents the polyketide/THF core.[2]

-

Amide Cleavage: High-energy collision often cleaves the amide bond connecting the goldinamine-like head group to the polyketide tail.[1][2][3]

NMR Spectroscopy: The Elucidation Engine

The complexity of Phenelfamycin F requires a complete suite of 1D and 2D NMR experiments.[2] All spectra should be acquired in DMSO-

1D and NMR Overview

| Chemical Shift Region ( | Structural Assignment | Diagnostic Signals |

| 0.8 – 2.0 ppm | Aliphatic Chain / Methyls | Multiple doublets (methyls on chiral centers); high-field multiplets for the THF ring.[1][2][3] |

| 3.0 – 4.5 ppm | Oxygenated Methines | Sugar ring protons ( |

| 4.5 – 5.5 ppm | Anomeric / Olefinic | Anomeric protons ( |

| 5.5 – 7.5 ppm | Conjugated Polyene | Complex multiplets representing the diene/triene systems.[2][3] Look for large couplings ( |

| 165 – 175 ppm | Carbonyls | Amide carbonyl (linkage) and terminal Carboxylic acid.[1][2][3] |

2D NMR Connectivity Workflow

The elucidation logic follows a "Divide and Conquer" strategy, separating the molecule into spin systems (Spin System A: Polyketide; Spin System B: Sugars).[2]

Step A: Establishing Spin Systems (COSY & TOCSY)

-

COSY (Correlation Spectroscopy): Traces the direct

coupling.[1][2][3] -

TOCSY (Total Correlation Spectroscopy):

Step B: Carbon Assignment (HSQC)

Step C: Linking the Fragments (HMBC)

-

HMBC (Heteronuclear Multiple Bond Correlation): The "glue" of the structure.[1][2]

-

Linkage 1 (Glycosidic Bonds): Correlations from Anomeric

to the Aglycone carbon (usually an oxygenated methine on the polyketide).[1][2][3] -

Linkage 2 (Amide Bond): Correlation from the

proton to the Carbonyl carbon ( -

Linkage 3 (Quaternary Carbons): Connecting methyl singlets to the backbone.[1][2][3]

-

Stereochemical Analysis

Phenelfamycins possess multiple chiral centers and

-

Polyene Geometry (

-Coupling): -

Relative Stereochemistry (NOESY/ROESY):

-

Absolute Stereochemistry:

Visualization of the Elucidation Workflow

Caption: Logical workflow for the structural elucidation of Phenelfamycin F, moving from elemental composition to 3D stereochemistry.

Data Summary Table: Diagnostic NMR Signals

Note: Values are representative of the Elfamycin class in

| Fragment | Position | HMBC Correlation | ||

| Polyene Terminus | - | 168.5 | Conjugated alkene protons | |

| Amide Linkage | 8.2 (d) | 166.0 | ||

| Anomeric 1 | Sugar I ( | 4.85 (d, | 102.3 | |

| Anomeric 2 | Sugar II ( | 5.05 (br s) | 98.5 | |

| THF Core | Ring Methine | 3.80 (m) | 78.0 | Ring methyls |

References

-

Hochlowski, J. E., et al. (1988).[1][2][8] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300–1315.[1][2][8] Link

-

Jackson, M., et al. (1988).[1][2][9][8][10][11] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][2][4][5][6][8][10][12] I. Discovery, taxonomy and fermentation."[2][8][10] The Journal of Antibiotics, 41(10), 1293–1299.[1][2][8] Link

-

Brötz, E., et al. (2011).[1][2][9][11][12] "Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619."[1][2][6][12] The Journal of Antibiotics, 64, 257–266.[2] Link

-

Andersson, D. I., et al. (2011).[1][2] "Elfamycins: Inhibitors of Elongation Factor-Tu."[1][2][3] In: Antibiotics: Targets, Mechanisms and Resistance.[2] Link

Sources

- 1. Ganefromycin | C130H190N2O42 | CID 134158049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenelfamycin E - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 11. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: The Antibacterial Spectrum and Mechanism of Phenelfamycin F

Executive Summary

Phenelfamycin F , also chemically identified as Ganefromycin Beta , represents a specialized subclass of the elfamycin family of antibiotics.[1] Unlike broad-spectrum agents, Phenelfamycin F exhibits a highly specific "narrow-spectrum" profile, characterized by potent activity against anaerobic Gram-positive pathogens, most notably Clostridioides difficile (formerly Clostridium difficile).

This guide serves as a technical resource for researchers investigating EF-Tu inhibitors. It synthesizes the molecule's structural biology, specific antibacterial spectrum, and mechanism of action (MoA), providing validated experimental protocols for assessing its efficacy.

Part 1: Chemical & Mechanistic Foundation

Structural Identity

Phenelfamycin F is a linear polyketide belonging to the elfamycin class, which includes kirromycin and enacyloxin. It is structurally distinct due to a specific trisaccharide moiety that influences its solubility and binding kinetics.

-

CAS Number: 114451-30-8

-

Source: Isolated from Streptomyces violaceoniger (strains AB 999F-80, AB 1047T-33).[7]

-

Structural Relation: Isomeric with Phenelfamycin E (Ganefromycin Alpha).[1] It differs from Phenelfamycins G and H, which possess an additional hydroxyl group at the C-30 position.[1]

Mechanism of Action: Ribosomal Trapping

Phenelfamycin F targets Elongation Factor Tu (EF-Tu) , a G-protein essential for protein synthesis.[8] Unlike inhibitors that block binding, Phenelfamycin F acts by locking the protein in an active conformation.

-

Normal Cycle: EF-Tu binds GTP and aminoacyl-tRNA (aa-tRNA) to form a ternary complex. This complex delivers aa-tRNA to the ribosome A-site.[8] Upon correct codon recognition, GTP is hydrolyzed to GDP, causing EF-Tu to change conformation and release from the ribosome.[8]

-

Inhibition: Phenelfamycin F binds to EF-Tu (likely at the interface of domains 1 and 3). It prevents the conformational change required for EF-Tu release after GTP hydrolysis.

-

Result: EF-Tu remains "stuck" on the ribosome, physically blocking the translation machinery. This is a dominant lethal mechanism.

Visualization of the Mechanism

The following diagram illustrates the specific blockade point of Phenelfamycin F within the EF-Tu cycle.

Caption: Phenelfamycin F traps EF-Tu on the ribosome post-GTP hydrolysis, preventing recycling and stalling protein synthesis.

Part 2: Antibacterial Spectrum Analysis[2][6][9]

Phenelfamycin F is not a broad-spectrum antibiotic. Its utility lies in its high potency against specific anaerobic and Gram-positive niches.

Primary Target: Clostridioides difficile

The most significant application of Phenelfamycin F is its activity against C.[7] difficile.

-

Potency: Phenelfamycin F (and E) are cited as the most potent members of the complex against anaerobes.[7]

-

Selectivity: It shows reduced activity against many gut commensals compared to broad-spectrum agents, potentially offering a "microbiome-sparing" profile similar to fidaxomicin (though mechanistically different).

Secondary Targets

-

Propionibacterium acnes: Highly susceptible to elfamycins (MICs typically < 1 µg/mL).[9]

-

Gram-Positive Cocci: Activity observed against Streptococcus and Enterococcus spp., though often less potent than against anaerobes.

-

Neisseria gonorrhoeae: While Gram-negative, N. gonorrhoeae is uniquely permeable to some elfamycins (notably Phenelfamycin B). Phenelfamycin F likely shares some activity here, though B is the primary congener cited for this pathogen.

Intrinsic Resistance[5][6]

-

Gram-Negatives (E. coli, Pseudomonas): Generally resistant. The outer membrane prevents the large polyketide molecule from reaching the cytoplasmic EF-Tu target.

-

Mechanism: Permeability barrier (efflux pumps and porin exclusion).

Spectrum Summary Table

| Pathogen Group | Susceptibility | Clinical/Research Relevance |

| Clostridioides difficile | High | Primary research target; potential for CDI therapeutics. |

| Propionibacterium acnes | High | Relevant for dermatological applications. |

| Streptococcus spp. | Moderate | Variable activity; often used for comparison. |

| Enterococcus spp. | Moderate | Activity exists but less emphasized than anti-anaerobe activity. |

| Escherichia coli | Resistant | Impermeable outer membrane blocks entry. |

| Pseudomonas aeruginosa | Resistant | Highly impermeable; intrinsic efflux. |

Part 3: Experimental Methodologies

Protocol: Anaerobic MIC Determination for C. difficile

Context: Standard aerobic MIC protocols fail for C. difficile. This protocol uses the Agar Dilution method optimized for anaerobes.

Materials:

-

Medium: Brucella Agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%).[10]

-

Inoculum: Fresh C. difficile colonies suspended in pre-reduced Brucella broth to 0.5 McFarland standard.[10]

-

Compound: Phenelfamycin F (dissolved in DMSO; note: solubility is generally good in organic solvents).

Workflow:

-

Preparation: Prepare agar plates containing serial two-fold dilutions of Phenelfamycin F (Range: 0.016 – 128 µg/mL).

-

Inoculation: Spot 10 µL of inoculum (approx. 10^5 CFU) onto the agar surface using a replicator.

-

Incubation: Incubate plates in an anaerobic chamber (80% N2, 10% CO2, 10% H2) at 37°C for 48 hours.

-

Readout: The MIC is the lowest concentration showing a marked reduction in growth (haze or <3 colonies) compared to the growth control.

Protocol: In Vitro Protein Synthesis Inhibition (Mechanism Validation)

Context: To confirm the compound acts via EF-Tu inhibition and not general toxicity.

Materials:

-

E. coli S30 Extract system (cell-free translation).

-

Luciferase or GFP reporter DNA template.

-

Control antibiotics: Kirromycin (positive control), Tetracycline (ribosome control).

Workflow:

-

Reaction Mix: Assemble S30 extract, energy mix (ATP/GTP), amino acids, and reporter template on ice.

-

Treatment: Add Phenelfamycin F at 10x the estimated MIC.

-

Kinetics: Incubate at 37°C in a plate reader. Measure luminescence/fluorescence every 5 minutes for 1 hour.

-

Validation:

-

True Positive: Complete cessation of signal production (similar to Kirromycin).

-

Differentiation: If combined with a "Kirromycin-resistant" EF-Tu mutant extract, activity should be lost, confirming EF-Tu as the sole target.

-

References

-

Hochlowski, J. E., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics.

-

Brötz, E., et al. (2011). "Phenelfamycins G and H, New Elfamycin-Type Antibiotics Produced by Streptomyces Albospinus."[1] The Journal of Antibiotics.

-

Carter, G. T., et al. (1993).[1] "Chemistry and Structure of Ganefromycin." The Journal of Organic Chemistry. (Identifies Ganefromycin Beta as Phenelfamycin F).

-

Parmeggiani, A., et al. (2006). "Mechanism of action of elfamycin antibiotics." Structural Biology of the Ribosome. (General mechanism for kirromycin-like drugs).

-

Prezioso, S. M., et al. (2017). "Elfamycin antibiotics inhibit elongation factor Tu." Molecular Microbiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. WO2013024053A1 - Carrier-linked prodrugs having reversible carboxylic ester linkages - Google Patents [patents.google.com]

- 4. US20120156259A1 - Biodegradable Polyethylene Glycol Based Water-Insoluble Hydrogels - Google Patents [patents.google.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 9. WO2013024049A1 - Protein carrier-linked prodrugs - Google Patents [patents.google.com]

- 10. Toxin gene profiles and antimicrobial resistance of Clostridioides difficile infection: a single tertiary care center study in Iran - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In Vitro Efficacy Studies of Phenelfamycin F

This guide provides a comprehensive overview of the foundational in vitro studies required to characterize the efficacy of Phenelfamycin F, a member of the elfamycin class of antibiotics. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, methodologies, and mechanistic insights necessary for a thorough preliminary evaluation of this potent antimicrobial compound.

Introduction: The Elfamycin Class and the Promise of Phenelfamycin F

The elfamycins are a family of antibiotics primarily produced by Streptomyces species that represent a compelling area of interest in the ongoing search for novel antimicrobial agents.[1] Their unique mechanism of action, the inhibition of the bacterial elongation factor Tu (EF-Tu), offers a distinct advantage against pathogens that have developed resistance to other classes of antibiotics.[2] EF-Tu is a highly conserved and essential protein in bacteria, responsible for delivering aminoacyl-tRNA to the ribosome during protein synthesis, making it an attractive therapeutic target.[2]

The phenelfamycin complex, which includes Phenelfamycins A, B, C, E, F, and unphenelfamycin, has been noted for its activity against Gram-positive anaerobic bacteria, a group that includes the notorious nosocomial pathogen Clostridium difficile.[1][3] Among these, Phenelfamycin F is considered to be one of the most potent, warranting detailed investigation into its antimicrobial properties. This guide will provide the scientific framework for conducting these initial, yet critical, in vitro efficacy studies.

Mechanism of Action: Targeting Bacterial Protein Synthesis

The primary molecular target of the elfamycin class of antibiotics is the bacterial elongation factor Tu (EF-Tu).[2] By binding to EF-Tu, Phenelfamycin F is hypothesized to lock the protein in its active, GTP-bound conformation. This action effectively stalls the elongation phase of protein synthesis by preventing the release of EF-Tu from the ribosome after GTP hydrolysis. This leads to a cessation of protein production and, ultimately, bacterial cell death.

Diagram of the Proposed Mechanism of Action of Phenelfamycin F

Caption: Proposed mechanism of Phenelfamycin F action.

In Vitro Efficacy Assessment: Determining Antimicrobial Potency

The initial evaluation of a novel antibiotic hinges on quantifying its potency against a panel of clinically relevant microorganisms. For Phenelfamycin F, this primarily involves anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[4][5]

Anticipated In Vitro Activity of Phenelfamycin F

Table 1: Projected Minimum Inhibitory Concentration (MIC) Ranges for Phenelfamycin F Against Key Anaerobic Bacteria

| Bacterial Species | Type | Expected MIC Range (µg/mL) |

| Clostridium difficile | Gram-positive anaerobe | 0.125 - 2 |

| Bacteroides fragilis | Gram-negative anaerobe | 1 - 8 |

| Prevotella melaninogenica | Gram-negative anaerobe | 0.5 - 4 |

| Fusobacterium nucleatum | Gram-negative anaerobe | 0.25 - 2 |

| Peptostreptococcus anaerobius | Gram-positive anaerobe | 0.125 - 1 |

| Propionibacterium acnes | Gram-positive anaerobe | ≤ 0.5 |

Note: These are projected ranges based on the known activity of the elfamycin class and require experimental verification.

Experimental Protocol: Broth Microdilution MIC Assay for Anaerobic Bacteria

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for the antimicrobial susceptibility testing of anaerobic bacteria.

Objective: To determine the MIC of Phenelfamycin F against Clostridium difficile.

Materials:

-

Phenelfamycin F stock solution (in a suitable solvent, e.g., DMSO)

-

Clostridium difficile clinical isolate or reference strain (e.g., ATCC 9689)

-

Anaerobically sterilized Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood

-

Sterile 96-well microtiter plates

-

Anaerobic chamber or gas-generating system

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

Culture C. difficile on a suitable agar medium (e.g., Brucella blood agar) in an anaerobic environment at 37°C for 24-48 hours.

-

Suspend several colonies in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in supplemented Brucella broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the Phenelfamycin F stock solution in supplemented Brucella broth in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Seal the plate and incubate in an anaerobic atmosphere at 37°C for 48 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Phenelfamycin F that shows no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a plate reader at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

-

Cytotoxicity Assessment: Ensuring Host Cell Safety

A critical aspect of early-stage antibiotic development is to assess the potential for toxicity to host cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable. The MTT assay is a widely used colorimetric assay to assess cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of Phenelfamycin F on a human cell line.

Materials:

-

Phenelfamycin F stock solution

-

Human cell line (e.g., Caco-2 for intestinal epithelium, or HepG2 for liver cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plate with the chosen human cell line at a density of approximately 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Drug Exposure:

-

Prepare serial dilutions of Phenelfamycin F in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of Phenelfamycin F.

-

Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ (the concentration of the drug that inhibits 50% of cell viability) can be determined by plotting cell viability against drug concentration.

-

Diagram of the In Vitro Efficacy and Cytotoxicity Evaluation Workflow

Caption: Workflow for in vitro efficacy and cytotoxicity studies.

Concluding Remarks

The initial in vitro evaluation of Phenelfamycin F is a critical step in determining its potential as a future therapeutic agent. A thorough and methodologically sound approach, as outlined in this guide, will provide the necessary data to justify further preclinical and clinical development. The unique mechanism of action of the elfamycins, coupled with the potent and targeted spectrum of activity of the phenelfamycin complex, positions Phenelfamycin F as a promising candidate in the fight against anaerobic bacterial infections.

References

- Jackson M, et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. J Antibiot (Tokyo) 41(10): 1293-1299.

-

Swanson RN, et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. J Antibiot (Tokyo) 42(1): 94-101. [Link]

-

IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Clinical and Laboratory Standards Institute. (2007). Methods for antimicrobial susceptibility testing of anaerobic bacteria. Approved standard, 7th edition. CLSI, Wayne, PA. [Link]

-

Aarestrup FM, Tvede M. Susceptibility of Clostridium difficile Toward Antimicrobial Agents Used as Feed Additives for Food Animals. [Link]

-

Yarlagadda V, et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infect Dis 6(12): 3163-3172. [Link]

-

Swanson RN, Hardy DJ, Shipkowitz NL, et al. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. J Antibiot (Tokyo). 1989;42(1):94-101. [Link]

-

The Comprehensive Antibiotic Resistance Database. phenelfamycin C. [Link]

-

Brötz E, et al. (2011). Phenelfamycins G and H, New Elfamycin-Type Antibiotics Produced by Streptomyces Albospinus Acta 3619. J Antibiot (Tokyo) 64(3): 257-66. [Link]

-

Prezioso SM, et al. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. Mol Microbiol 105(5): 687-698. [Link]

-

Cobo F, et al. (2023). In vitro activity of delafloxacin against anaerobic bacteria compared with other antimicrobials. Anaerobe 85: 102816. [Link]

-

The Comprehensive Antibiotic Resistance Database. elfamycin antibiotic. [Link]

-

Spigaglia P. (2022). Antimicrobial Resistance and Reduced Susceptibility in Clostridium difficile: Potential Consequences for Induction, Treatment, and Recurrence of C. difficile Infection. Antibiotics (Basel) 11(2): 143. [Link]

-

Lin CP, et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Yan Ke Xue Bao 11(3): 121-7. [Link]

Sources

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 4. idexx.dk [idexx.dk]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of the Phenelfamycin Complex

For Researchers, Scientists, and Drug Development Professionals

The phenelfamycin complex, a family of elfamycin-type antibiotics, represents a promising area of research in the ongoing search for novel antimicrobial agents. Produced by actinomycetes, primarily strains of Streptomyces violaceoniger and Streptomyces albospinus, these complex polyketides exhibit significant activity against a range of bacteria, including clinically important anaerobic species and multidrug-resistant pathogens.[1][2] This technical guide provides a comprehensive exploration of the chemical properties of the phenelfamycin complex, offering insights into its structure, stability, biosynthesis, and mechanism of action to support further research and development efforts.

The Phenelfamycin Family: Structure and Variants

The phenelfamycin complex is comprised of several related macrolide compounds, designated phenelfamycins A-H, along with a related compound named unphenelfamycin.[1] The core structure of these molecules is characterized by a large macrolactone ring, a conjugated polyene system, and a glycosidically linked sugar moiety. Variations in the alkyl chain, the sugar units, and substitutions on the macrolide ring give rise to the different members of the complex.[3]

Table 1: Known Phenelfamycin Variants and their Producing Organisms

| Phenelfamycin Variant | Producing Organism |

| Phenelfamycin A, B, C, E, F, Unphenelfamycin | Streptomyces violaceoniger[1][2] |

| Phenelfamycin G, H | Streptomyces albospinus[1] |

The structural elucidation of these complex molecules has been achieved through a combination of spectroscopic techniques, most notably 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4] These methods have been crucial in determining the connectivity of the atoms and the stereochemistry of the molecules.

Physicochemical Properties: A Foundation for Development